BenchChemオンラインストアへようこそ!

N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine

Human psychopharmacology Structure-activity relationship N-alkyl homolog potency

N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine (CAS 106310-52-5), also designated 3,4-methylenedioxy-N-isopropylamphetamine (MDIP or MDIPA), is the N-isopropyl analogue of 3,4-methylenedioxyamphetamine (MDA). It belongs to the phenethylamine class and was first synthesized by Alexander Shulgin as part of a systematic investigation of N-substituted MDA analogs.

Molecular Formula C12H17NO2
Molecular Weight 207.273
CAS No. 106310-52-5
Cat. No. B2801195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine
CAS106310-52-5
Molecular FormulaC12H17NO2
Molecular Weight207.273
Structural Identifiers
SMILESCC(C)NCCC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C12H17NO2/c1-9(2)13-6-5-10-3-4-11-12(7-10)15-8-14-11/h3-4,7,9,13H,5-6,8H2,1-2H3
InChIKeyRUFYXZYDGVTZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1,3-Benzodioxol-5-yl)ethyl]propan-2-amine (CAS 106310-52-5): Structural Identity and Pharmacological Context for Procurement Decisions


N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine (CAS 106310-52-5), also designated 3,4-methylenedioxy-N-isopropylamphetamine (MDIP or MDIPA), is the N-isopropyl analogue of 3,4-methylenedioxyamphetamine (MDA) [1]. It belongs to the phenethylamine class and was first synthesized by Alexander Shulgin as part of a systematic investigation of N-substituted MDA analogs [2]. The free base (CAS 106310-52-5) and its hydrochloride salt (CAS 74341-76-7) are primarily available as analytical reference standards for forensic and research applications . Critically, the pharmacological database for this compound is acknowledged to be sparse, with the primary literature stating explicitly that 'very little is known about the pharmacology, pharmacokinetics, effects, and toxicity of MDIP' [1].

Why N-[2-(1,3-Benzodioxol-5-yl)ethyl]propan-2-amine Cannot Be Interchanged with MDA, MDMA, or MDEA: The Critical Role of N-Alkyl Substitution


N-Alkyl substitution on the MDA scaffold is not a minor structural variation; it is the primary determinant of central psychoactivity within this compound class. Braun, Shulgin, and Braun (1980) demonstrated through systematic pharmacological evaluation in both animal assays and human subjects that central activity decreases monotonically with increasing bulk of the N-substituent [1]. The transition from MDA (primary amine) → MDMA (N-methyl) → MDEA (N-ethyl) → MDIP (N-isopropyl) represents a progressive attenuation of psychopharmacological potency, culminating in MDIP's near-complete loss of activity at doses where MDA and MDMA produce robust effects [2]. Furthermore, the N-isopropyl substitution confers a distinct analytical signature—unique retention time, mass spectral fragmentation pattern, and chromatographic behavior—that differentiates MDIP from its N-methyl and N-ethyl congeners in forensic and toxicological workflows [3]. Generic substitution within this series therefore carries dual risks: pharmacological non-equivalence and analytical misidentification.

Quantitative Differentiation Evidence for N-[2-(1,3-Benzodioxol-5-yl)ethyl]propan-2-amine (MDIP) Versus Closest Analogs


Human Minimum Psychoactive Dosage: MDIP Requires >250 mg vs. 80–200 mg for MDA, MDMA, and MDEA

In standardized human self-experimentation reported in PiHKAL by Shulgin (1991), the minimum dosage required to produce a detectable psychoactive effect (threshold) was >250 mg for MDIP, compared to 80–160 mg for MDA, 100–160 mg for MDMA, and 100–200 mg for MDEA [1]. At 250 mg, MDIP produced only 'an extremely slight head disturbance' described as 'a threshold' that resolved completely within 90 minutes [2]. In contrast, MDA at 100 mg produced 'intense intoxication' within 30 minutes, and MDMA at 100 mg produced robust entactogenic effects [3]. This represents a potency reduction of at least 1.5- to 3-fold relative to the primary amine (MDA) and N-methyl (MDMA) congeners, and >2-fold relative to the N-ethyl congener (MDEA).

Human psychopharmacology Structure-activity relationship N-alkyl homolog potency

Central Activity Attenuation as a Function of N-Substituent Bulk: Class-Level SAR from Braun, Shulgin & Braun (1980)

Braun, Shulgin, and Braun (1980) synthesized and pharmacologically evaluated a systematic series of N-substituted MDA analogs (R = alkyl, alkenyl, hydroxy, alkoxy, alkoxyalkyl) in both animal assays and human subjects. The authors reported that 'measurements of their pharmacological activity in several animal assays and in human subjects indicated that the central activity decreased with the increasing bulk of the N-substituent' [1]. The N-isopropyl analog (MDIP), possessing the bulkiest simple alkyl substituent in the series, resides at the extreme low-activity end of this continuum. This class-level SAR is corroborated by the independent finding that the N-butyl homolog (MDBU) 'produces few to no effects' at doses >40 mg, and that 'straight chain homologues on the nitrogen atom of MDA longer than two carbons are probably not active' [2].

N-substituent SAR Central nervous system activity Pharmacological screening

Extrapolated Monoamine Release Profile: Predicted Attenuation of 5-HT and DA Release Based on N-Alkyl Homolog SAR

A study of MDMA analogues in the Wistar rat demonstrated that increasing N-alkyl substitution size systematically reduces the ability to evoke presynaptic monoamine release. MDA, MDMA, and MDEA were equipotent at inducing [³H]5-HT release from frontal cortex/hippocampal synaptosomes, whereas the N-butyl analog MDBA required 100 µM concentrations to evoke significant release—representing a >10-fold potency reduction relative to the smaller N-alkyl congeners [1]. The potency order for [³H]DA release from striatal synaptosomes was MDA > MDMA > MDEA = MDBA. The study concluded that 'large N-alkyl substitution decreases the ability of MDMA analogues to evoke presynaptic 5-HT and DA release, induce acute hyperthermia, hyperlocomotion and behavioural changes, and cause long-term serotonergic neurotoxicity' [1]. While MDIP was not directly tested, its N-isopropyl group is sterically comparable to N-butyl, placing it at the low-activity terminus of this SAR continuum.

Monoamine release Serotonin Dopamine Neurotoxicity risk

Validated LC-MS Analytical Differentiation: A Unique Forensic Identification Signature for MDIP

Nieddu et al. (2013) developed and validated a liquid chromatography–mass spectrometry (LC-MS) method specifically for identifying and quantitating four N-substituted MDA derivatives in rat urine, including MDIP (3,4-methylenedioxy-N-isopropylamphetamine), MDCPM (N-cyclopropylmethyl), MDBZ (N-benzyl), and MDEA (N-ethyl) as a reference compound [1]. Chromatographic separation was achieved on a C18 column (150 × 2.1 mm, 3 µm) with gradient elution (0.1% formic acid in water/acetonitrile; total run time ~25 min). The method achieved limits of detection of 4.20–10.5 ng/mL and limits of quantitation of 12.4–23.4 ng/mL, with intraday and interday precision RSD values of 5.20–14.1% [1]. This validated method represents the first published report for the identification and quantitation of MDIP in biological samples by mass spectrometry, and it provides a direct, experimentally verified analytical differentiation of MDIP from its N-ethyl, N-cyclopropylmethyl, and N-benzyl congeners based on unique retention time and mass spectral fragmentation [1].

Forensic toxicology LC-MS quantitation Designer drug identification

Mouse Analgesic Activity: Qualitative Evidence from Braun et al. (1980) with Absence of Comparative Quantitative Data

Braun et al. (1980) tested N-substituted MDA analogs for analgesic potency in mice following oral administration [1]. The authors reported that 'MDA and N-methyl-MDA also showed an analgesic effect which was enhanced by the inclusion of a weakly labile group (N-allyl, N-hydroxyethyl)' and that 'these latter two compounds, however, did not influence motor-activity, which makes them more recommendable as possible analgesic compounds' [1]. Commercial vendors cite this study as the basis for noting that 3,4-MDiPA 'has analgesic activity in mice' . However, specific ED₅₀ values for MDIP versus MDA, MDMA, or other N-substituted analogs were not reported in the publicly available abstract, precluding quantitative potency comparison. The presence of analgesic activity is noted, but its magnitude relative to comparators remains unquantified.

Analgesia screening In vivo pharmacology Mouse model

Recommended Procurement and Application Scenarios for N-[2-(1,3-Benzodioxol-5-yl)ethyl]propan-2-amine (MDIP)


Forensic Toxicology Reference Standard for N-Substituted MDA Differentiation

MDIP is most appropriately procured as an analytical reference standard for forensic and clinical toxicology laboratories that require authenticated material for the identification and quantitation of N-substituted MDA derivatives in biological specimens. The validated LC-MS method of Nieddu et al. (2013) provides a direct experimental framework for chromatographic separation and mass spectral identification of MDIP distinct from MDEA, MDCPM, and MDBZ [1]. Procurement of the Cayman Chemical analytical reference standard (Item No. 42415, purity ≥98%) ensures access to batch-specific certificates of analysis and GC-MS spectral data for method validation [2].

Structure-Activity Relationship Studies Investigating N-Substituent Bulk Effects on Central Activity

MDIP serves as a critical negative-control compound at the low-activity terminus of the N-alkyl MDA homologous series. The Braun, Shulgin, and Braun (1980) class-level SAR demonstrates that N-isopropyl substitution nearly abolishes central psychoactivity relative to MDA and MDMA [1]. Researchers investigating the molecular determinants of entactogenic versus stimulant activity, or the structural requirements for monoamine transporter substrate recognition, can employ MDIP to experimentally confirm that pharmacological effects are abolished by N-isopropyl substitution—thereby defining an upper boundary for N-substituent tolerance at the relevant target sites [1].

Pharmacological Probe for Receptor Occupancy Without Psychoactive Effect (Primer Experiment Paradigm)

Shulgin's PiHKAL commentary explicitly proposes that MDIP, by virtue of its inactivity, may occupy brain receptor sites without producing psychoactive effects, making it a candidate for 'primer' or 'piggyback' experimental paradigms [1]. In one documented experiment, 200 mg MDIP administered five hours after 140 mg MDEA 'rekindled a +1 experience' of the MDE type, demonstrating that MDIP can interact with residual drug at shared binding sites despite being itself inactive [1]. This property may be of interest to neuropharmacology researchers studying allosteric modulation or receptor occupancy phenomena.

Impurity and Adulterant Profiling in Illicit Drug Seizure Analysis

The 1989 characterization study by Cason documented the seizure of a large-scale clandestine laboratory producing both N-ethyl and N,N-dimethyl MDA analogs, indicating ongoing illicit interest in non-controlled MDA analogs [1]. As law enforcement and drug monitoring programs encounter novel N-substituted MDA derivatives, MDIP reference material is essential for library-building in GC-MS and LC-MS spectral databases used for seized drug analysis and impurity profiling [2].

Quote Request

Request a Quote for N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.